![molecular formula C18H13FN4O2S3 B3017693 2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1428359-08-3](/img/structure/B3017693.png)

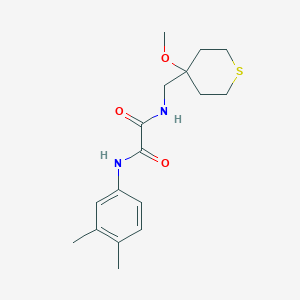

2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

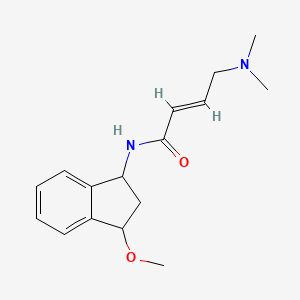

The synthesis of similar compounds has been reported in the literature . These compounds were synthesized as part of a series of substituted thieno[3,2-d]pyrimidine derivatives, which were developed as EZH2 inhibitors. The synthesis involved structural modifications of tazemetostat .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound 2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide, due to its structural characteristics, shares similarities with molecules that have been synthesized and tested for their anticancer activities. For instance, compounds with fluorobenzyl and thieno[3,2-d]pyrimidin-2-yl moieties have been explored for their potential against various cancer cell lines. A notable study reported the synthesis of fluoro substituted benzo[b]pyran derivatives that showed anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine against human cancer cell lines, including lung, breast, and CNS cancers (Hammam et al., 2005). This suggests that modifications to the thieno[3,2-d]pyrimidin-2-yl scaffold, such as introducing a 2-fluorobenzyl group, could potentially enhance anticancer efficacy.

Synthetic Methodologies for Heterocyclic Compounds

The synthesis of heterocyclic compounds bearing the thieno[3,2-d]pyrimidin-2-yl core is of significant interest due to their broad spectrum of biological activities. A study detailed the synthetic route for creating fused thiazolo[3,2-a]pyrimidinone products using N-aryl-2-chloroacetamides as building blocks, showcasing the versatility of the thieno[3,2-d]pyrimidine scaffold in medicinal chemistry (Janardhan et al., 2014). This research highlights the potential for developing novel synthetic methodologies that could be applied to the synthesis of compounds like this compound, aiming at discovering new therapeutic agents.

Exploration of Biological Activities

Compounds featuring the thieno[3,2-d]pyrimidin-2-yl moiety have been explored for a variety of biological activities beyond anticancer effects. For example, the design, synthesis, and pharmacological evaluation of thiazolo[3,2-a]pyrimidine derivatives have demonstrated significant anti-inflammatory and antinociceptive activities, indicating the therapeutic versatility of this chemical scaffold (Alam et al., 2010). This suggests that derivatives such as this compound could potentially exhibit a range of biological activities worthy of further investigation.

Zukünftige Richtungen

The future directions for this compound could involve further optimization and evaluation as EZH2 inhibitors . These compounds have shown promising antitumor activity against various cancer cell lines . Therefore, they could be an attractive chemical tool for the development of new anticancer drugs.

Wirkmechanismus

Target of Action

The primary target of this compound is a protein called soluble guanylate cyclase (sGC) . This protein is present in vascular cells and platelets .

Mode of Action

The compound is expected to stimulate sGC . The stimulation of sGC leads to an increase in the production of cyclic guanosine monophosphate (cGMP), a key secondary messenger in cells. This increase in cGMP levels can lead to a series of biochemical reactions that result in the relaxation of smooth muscle cells.

Eigenschaften

IUPAC Name |

2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4O2S3/c19-12-4-2-1-3-11(12)9-23-16(25)15-13(5-7-26-15)21-18(23)28-10-14(24)22-17-20-6-8-27-17/h1-8H,9-10H2,(H,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEVBAWFHFZQHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=NC=CS4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B3017612.png)

![1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B3017619.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide](/img/structure/B3017620.png)

![N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B3017627.png)

![Ethyl 2-[2-[[4-(4-nitrophenyl)-5-[[(2-phenoxyacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3017628.png)

![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(3-methylbenzyl)quinolin-4(1H)-one](/img/structure/B3017632.png)